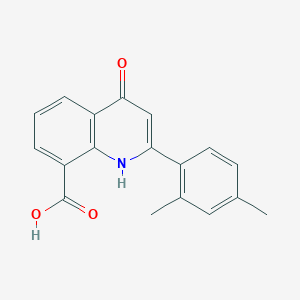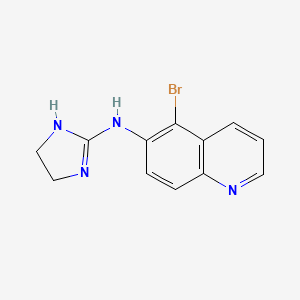
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine is a compound that features a quinoline core substituted with a bromo group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent at the desired position.
Imidazole Introduction: The imidazole moiety is introduced through a nucleophilic substitution reaction, where the brominated quinoline reacts with an imidazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in enzyme active sites, while the quinoline core can intercalate with DNA, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(1H-imidazol-2-yl)-6-quinoxalinamine: Similar structure but with a quinoxaline core.
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine: Another similar compound with a quinoxaline core.
Uniqueness
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the quinoline core with the imidazole moiety enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
50358-26-4 |
|---|---|
Molecular Formula |
C12H11BrN4 |
Molecular Weight |
291.15 g/mol |
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine |
InChI |
InChI=1S/C12H11BrN4/c13-11-8-2-1-5-14-9(8)3-4-10(11)17-12-15-6-7-16-12/h1-5H,6-7H2,(H2,15,16,17) |
InChI Key |
MBIGYTUJAQEBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=C(C=C2)N=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



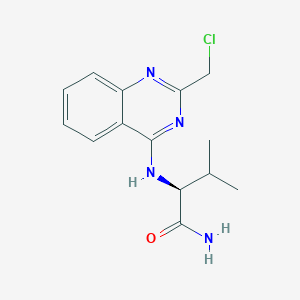


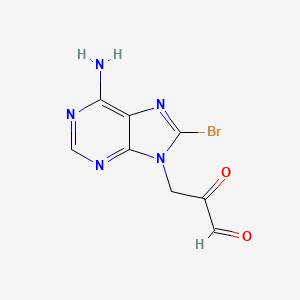
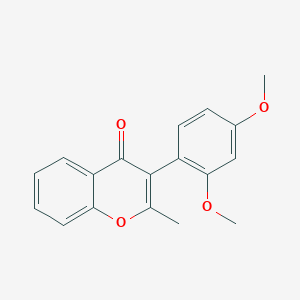

![3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11838583.png)

![Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-](/img/structure/B11838589.png)
